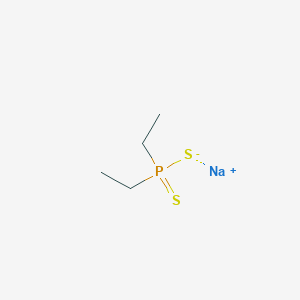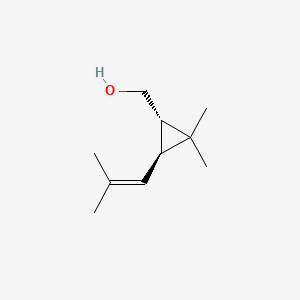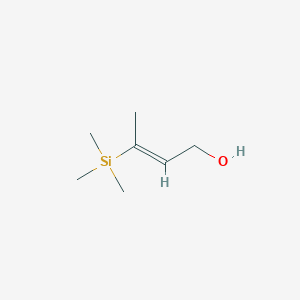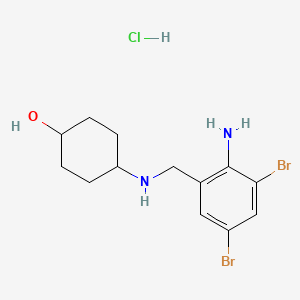
Sodium diethyldithiophosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diethyldithiophosphinate is a chemical compound with the molecular formula C4H10NaO2PS2 . It is also known by other names such as Sodium O,O-diethyl phosphorodithioate . It is an organophosphorus compound and is often used in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of dialkylphosphine, which is added to a mixture of sulfur and water at 50°-90° C . This process is detailed in a patent titled "Preparation of dialkyldithiophosphinates" .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The molecular weight of this compound is approximately 208.214 Da .Chemical Reactions Analysis
This compound is used in the removal of Cd ions from wet-process phosphoric acid . The formation of sparingly soluble deposits occurs through chemical reactions . It is also used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .Physical And Chemical Properties Analysis
This compound is a technologically and commercially important class of collectors used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores . It exhibits unique properties compared to traditionally used sulfide collectors such as dialkyl dithiophosphates .Aplicaciones Científicas De Investigación
Behavioral Effects in Stress Models : Sodium diethyldithiocarbamic acid was investigated for its ameliorative effects in acute stress-induced behavioral alterations in rats. It showed potential in modulating stress-induced behavioral changes, possibly through mast cell stabilization and inhibition of NF-κB activity (Manchanda, Jaggi, & Singh, 2011).
Toxicity and Copper Distribution : Another study explored the influence of sodium diethyldithiocarbamate on the toxicity and distribution of copper in mice. It was found that the compound significantly increased the retention and distribution of copper in various organs (Koutenský et al., 1971).
Immunomodulator Action : Sodium diethyldithiocarbamate has been considered for its potential as an immunomodulator, especially in the treatment of AIDS. This study suggests that other dithiocarbamates with longer half-lives might be superior for this purpose (Topping & Jones, 1988).
Central Nervous System Effects : Research indicates that sodium diethyldithiocarbamate, when injected into the lateral ventricle of rats, significantly affects the brain concentration of catecholamines and influences locomotor activity and body temperature (Kleinrok, Zebrowska, & Wielosz, 1970).
Pre-concentration in Water Testing : This compound is used in a method for the pre-concentration of various elements, including selenium, copper, lead, zinc, and others, in river and wastewater for ICP-AES determination (Atanassova, Stefanova, & Russeva, 1998).
Chelating Effects in Toxicology : The effects of sodium diethyldithiocarbamate on the tissue distribution of nickel in mice were studied, revealing its role in retaining and redistributing nickel in tissues (Oskarsson & Tjälve, 1980).
Analytical Applications : The electrochemical behavior of sodium diethyldithiocarbamate has been studied for its use in determining trace amounts of certain reagents and metals (Brainina & Krapivkina, 1969).
AIDS Treatment and Research : Sodium diethyldithiocarbamate has been investigated for its role in inhibiting the progression of AIDS, with its history in treating various poisonings and conditions suggesting potential antiviral properties (Sunderman Fw, 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;diethyl-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11PS2.Na/c1-3-5(6,7)4-2;/h3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRGQUGDYHYNH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaPS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








